molecular formula C11H16ClO4P B14655125 Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester CAS No. 50652-90-9

Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester

Cat. No.: B14655125
CAS No.: 50652-90-9
M. Wt: 278.67 g/mol
InChI Key: JHNRHDVDQNTWFJ-UHFFFAOYSA-N
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Description

Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of the 3-chlorophenyl group and the diethyl ester moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester typically involves the reaction of 3-chlorobenzaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the diethyl phosphite attacks the carbonyl carbon of the 3-chlorobenzaldehyde, followed by proton transfer and subsequent formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phenyl compounds.

Scientific Research Applications

Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the phosphonic acid group allows it to mimic phosphate esters, which are common substrates for many enzymes. This mimicry enables the compound to interfere with various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, diethyl ester
  • Phosphonic acid, [(4-chlorophenyl)hydroxymethyl]-, diethyl ester
  • Phosphonic acid, [(3-bromophenyl)hydroxymethyl]-, diethyl ester

Uniqueness

Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with enzymes and other biological molecules, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

50652-90-9

Molecular Formula

C11H16ClO4P

Molecular Weight

278.67 g/mol

IUPAC Name

(3-chlorophenyl)-diethoxyphosphorylmethanol

InChI

InChI=1S/C11H16ClO4P/c1-3-15-17(14,16-4-2)11(13)9-6-5-7-10(12)8-9/h5-8,11,13H,3-4H2,1-2H3

InChI Key

JHNRHDVDQNTWFJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC(=CC=C1)Cl)O)OCC

Origin of Product

United States

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